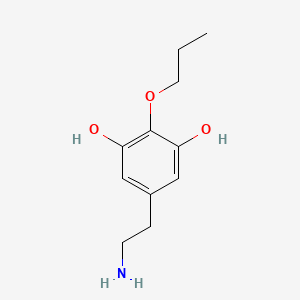
Resorcinol, 5-(2-aminoethyl)-2-propoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Resorcinol, 5-(2-aminoethyl)-2-propoxy-: is a chemical compound that belongs to the class of resorcinol derivatives. Resorcinol itself is a dihydroxy benzene, and the addition of the 5-(2-aminoethyl) and 2-propoxy groups modifies its chemical properties and potential applications. This compound is of interest in various fields due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Resorcinol, 5-(2-aminoethyl)-2-propoxy- typically involves the following steps:
Starting Material: The synthesis begins with resorcinol as the base compound.
Alkylation: The 2-position of resorcinol is alkylated using a propyl halide (e.g., propyl bromide) under basic conditions to introduce the propoxy group.
Amination: The 5-position is then functionalized with an aminoethyl group through a nucleophilic substitution reaction using an appropriate amine (e.g., ethylenediamine).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are adjusted to maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aminoethyl group, potentially converting it to an ethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base (e.g., pyridine) are typical reagents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the aminoethyl group.
Substitution: Various esters, ethers, and other substituted derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Industry:
Materials Science: Used in the development of polymers and resins with specific properties.
Environmental Science: Potential use in the synthesis of materials for environmental remediation.
作用機序
The mechanism by which Resorcinol, 5-(2-aminoethyl)-2-propoxy- exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds, while the aminoethyl group can participate in ionic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
類似化合物との比較
Resorcinol: The base compound without the additional functional groups.
Catechol: Another dihydroxy benzene with different substitution patterns.
Hydroquinone: A dihydroxy benzene with hydroxyl groups in the para position.
Uniqueness:
Functional Groups:
Versatility: The compound’s ability to participate in various chemical reactions makes it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
5-(2-aminoethyl)-2-propoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c1-2-5-15-11-9(13)6-8(3-4-12)7-10(11)14/h6-7,13-14H,2-5,12H2,1H3 |
InChIキー |
BOYKQYDSSANGNA-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1O)CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


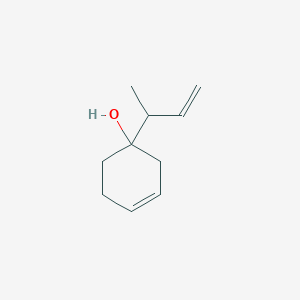
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
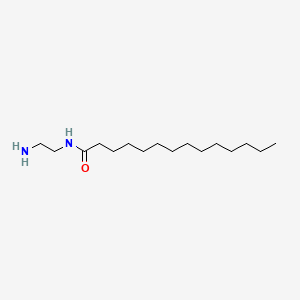
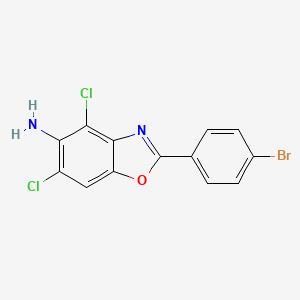
![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
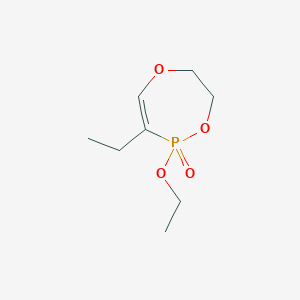
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)
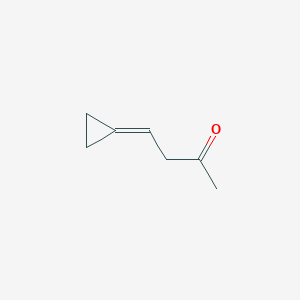
![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
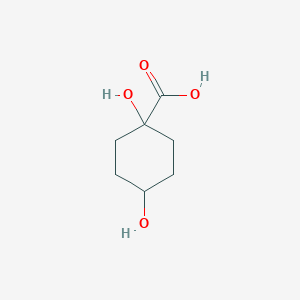
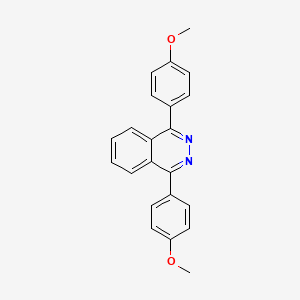
![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)
